5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that contains a bromophenyl group attached to a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 3-bromobenzaldehyde with urea under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The tetrahydropyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions to achieve the desired transformations.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., aluminum chloride) or bases (e.g., sodium hydroxide) can facilitate cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a scaffold for the development of new drugs, particularly in the areas of anticancer and antiviral research.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: The compound can serve as a probe for studying various biological processes, such as enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the tetrahydropyrimidine core can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(3-bromophenyl)-1,2,4-triazol-3-amine: This compound shares a similar bromophenyl group but has a different heterocyclic core, which can result in distinct biological activities.
3-(3-bromophenyl)-1,5-dimethyl-1H-pyrazole: Another compound with a bromophenyl group, but with a pyrazole core, which can influence its chemical reactivity and applications.
Uniqueness
5-(3-bromophenyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of a bromophenyl group and a tetrahydropyrimidine core. This combination provides a versatile scaffold for the development of new compounds with diverse applications in medicinal chemistry, materials science, and biological research .
Properties
CAS No. |
171003-67-1 |
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Molecular Formula |
C10H7BrN2O2 |
Molecular Weight |
267.1 |
Purity |
95 |
Origin of Product |
United States |
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